Xanthoquinodin A1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

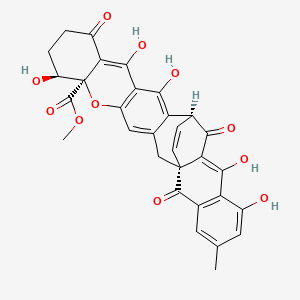

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWGCTNGDUDAMO-SLAVHBLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Xanthoquinodin A1 from Humicola sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoquinodin A1, a complex heterodimeric polyketide, has garnered significant interest within the scientific community due to its potent and broad-spectrum biological activities. Initially isolated from the soil fungus Humicola sp., strain FO-888, this molecule has demonstrated notable anticoccidial, antimicrobial, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed (where available) and generalized experimental protocols, quantitative data, and visual representations of the isolation workflow and its proposed mechanism of action.

Discovery of this compound from Humicola sp. FO-888

Xanthoquinodins were first identified as a series of new anticoccidial agents produced by Humicola sp. FO-888, a fungal strain isolated from a soil sample. Initial screening programs identified extracts from the fermentation broth of this strain that exhibited potent inhibitory effects against various pathogens. Subsequent bioassay-guided fractionation led to the isolation and characterization of several active compounds, including this compound. This discovery highlighted the potential of terrestrial fungi as a source of novel and biologically active secondary metabolites.

Physico-Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are crucial for its purification, formulation, and further development. A summary of its key properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₃₁H₂₄O₁₁ |

| Molecular Weight | 572.5 g/mol |

| Appearance | Yellow Powder |

| Solubility | Soluble in Methanol, Chloroform; Insoluble in Water |

| UV-Vis λmax | Not explicitly detailed in search results |

| Optical Rotation | Not explicitly detailed in search results for the specific isolate from Humicola sp. FO-888 |

| ¹H and ¹³C NMR Data | See Table 2 for representative chemical shifts of the xanthoquinodin scaffold. |

| High-Resolution Mass Spectrometry (HR-MS) | Consistent with the molecular formula C₃₁H₂₄O₁₁. |

Table 1: Physico-chemical Properties of this compound.

Biological Activity of this compound

This compound exhibits a remarkable range of biological activities, making it a compound of significant interest for drug development.

Anticoccidial Activity

This compound has demonstrated potent activity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.

Antimicrobial Activity

The compound has shown inhibitory effects against a range of bacteria.

Cytotoxic Activity

This compound has been shown to be cytotoxic against several human cancer cell lines.

| Cell Line | IC₅₀ (µM) |

| HL-60 (Leukemia) | Data not available in search results |

| A549 (Lung Carcinoma) | Data not available in search results |

| MCF-7 (Breast Cancer) | Data not available in search results |

| SMMC-7721 (Hepatocellular Carcinoma) | Data not available in search results |

| SW480 (Colon Adenocarcinoma) | Data not available in search results |

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines.

Experimental Protocols

The following sections outline the generalized procedures for the production and isolation of this compound from Humicola sp. FO-888, based on standard mycological and natural product chemistry techniques.

Fermentation of Humicola sp. FO-888

A generalized protocol for the fermentation of Humicola sp. for the production of secondary metabolites is as follows:

-

Strain Activation and Seed Culture:

-

Aseptically transfer a viable culture of Humicola sp. FO-888 from a stock slant to a petri dish containing a suitable solid medium (e.g., Potato Dextrose Agar).

-

Incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

-

Inoculate a liquid seed medium (e.g., Potato Dextrose Broth) with agar plugs from the actively growing culture.

-

Incubate the seed culture at 25-28°C on a rotary shaker (150-200 rpm) for 2-3 days.

-

-

Production Fermentation:

-

Prepare the production medium (a nutrient-rich medium designed to promote secondary metabolite production). The exact composition should be optimized but may include sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and mineral salts.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture under controlled conditions (e.g., 25-28°C, 150-200 rpm) for 10-14 days. The optimal fermentation time should be determined by monitoring the production of this compound via analytical techniques like HPLC.

-

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and purification of this compound from the fermentation broth.

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform, three times.

-

Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

-

The mycelial biomass can also be extracted with a polar organic solvent like methanol or acetone, followed by concentration and partitioning between water and a water-immiscible organic solvent.

-

-

Preliminary Fractionation (Optional):

-

The crude extract can be subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) on silica gel or a reversed-phase sorbent to separate compounds based on polarity.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Dissolve the crude extract or a semi-purified fraction in a suitable solvent (e.g., methanol).

-

Perform preparative or semi-preparative reversed-phase HPLC. A C18 column is commonly used for the separation of polyketides.

-

A gradient elution system is typically employed, starting with a higher polarity mobile phase (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and gradually increasing the proportion of a lower polarity organic solvent (e.g., acetonitrile or methanol).

-

Monitor the elution profile using a UV-Vis detector at a wavelength where this compound absorbs (determination of λmax is recommended).

-

Collect the fractions corresponding to the peak of this compound.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

-

Spectroscopic Characterization Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. Below are representative NMR data for the xanthoquinodin scaffold.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| Data for specific carbons and protons of this compound from Humicola sp. FO-888 are not fully detailed in the provided search results. The table would be populated with specific assignments from original research articles. |

Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for the Xanthoquinodin Scaffold (in CDCl₃).

Visualizations

Experimental Workflow for Isolation

An In-depth Technical Guide to the Xanthoquinodin A1 Producing Fungus Trichocladium sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoquinodin A1, a complex heterodimer of xanthone and anthraquinone, has emerged as a promising natural product with potent broad-spectrum anti-infective properties. This technical guide provides a comprehensive overview of the identification of the producing fungus, Trichocladium sp., its cultivation, the extraction and purification of this compound, and its biological activities. Detailed experimental methodologies are presented to facilitate further research and development of this compelling therapeutic lead.

Identification of the Producing Fungus: Trichocladium sp.

This compound has been isolated from a fungal strain identified as Trichocladium sp.[1][2]. Notably, a specific isolate from the University of Oklahoma's Citizen Science Soil Collection Program has been a source for the identification of a series of xanthoquinodins, including this compound[1]. While the exact species of Trichocladium responsible for producing this compound has not been definitively specified in the reviewed literature, species of this genus are known to be a rich source of diverse secondary metabolites[3][4][5]. Fungi of the genus Trichocladium have been isolated from various environments, including as endophytes from plants such as Houttuynia cordata[3][4][5].

For researchers seeking to identify and isolate this compound-producing Trichocladium strains, a combination of morphological and molecular techniques is recommended.

Morphological Identification

Trichocladium species are typically characterized by their dematiaceous (darkly pigmented) hyphae and the production of distinctive, often multicellular, conidia. Microscopic examination of cultures grown on standard mycological media, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), is the first step in morphological identification.

Molecular Identification

For a more precise identification, sequencing of conserved genetic markers is essential. The Internal Transcribed Spacer (ITS) region of the ribosomal RNA gene cluster is the universally accepted barcode for fungal identification. Additionally, sequencing of the 18S ribosomal RNA gene can provide further phylogenetic context.

Cultivation and Fermentation

The production of this compound by Trichocladium sp. can be achieved through solid-state fermentation. While specific optimal conditions for this compound production are not extensively detailed in the literature, existing protocols for secondary metabolite production from Trichocladium and related fungi provide a strong starting point.

Recommended Media

Solid rice medium has been successfully used for the cultivation of Trichocladium sp. to produce other secondary metabolites[3]. For the production of similar xanthone-anthraquinone heterodimers from Penicillium shearii, red rice was found to be optimal[6].

Table 1: Recommended Media for Trichocladium sp. Cultivation

| Medium Component | Quantity |

| Rice (White or Red) | 100 g |

| Distilled Water | 100-110 mL |

Fermentation Parameters

-

Sterilization: Autoclave the rice and water mixture in Erlenmeyer flasks.

-

Inoculation: Inoculate the sterilized medium with a pure culture of Trichocladium sp.

-

Incubation: Incubate the flasks at room temperature (approximately 25°C) under static conditions for 21-28 days.

Extraction and Purification of this compound

A multi-step process involving solvent extraction and chromatographic techniques is required to isolate and purify this compound from the fungal culture.

Extraction

-

Solvent Extraction: Following incubation, the solid culture is extracted with an organic solvent. Ethyl acetate is a suitable choice for this purpose[3]. Macerate the culture with the solvent and shake for several hours.

-

Concentration: Filter the extract to remove fungal biomass and the solid substrate. Concentrate the filtrate under reduced pressure to obtain a crude extract.

Purification

The crude extract is a complex mixture of metabolites and requires further purification, typically through a combination of chromatographic methods.

-

Initial Fractionation: The crude extract can be fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on a silica gel column, eluting with a gradient of solvents such as hexane, ethyl acetate, and methanol.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, identified by thin-layer chromatography (TLC) or analytical HPLC, are then subjected to further purification by semi-preparative or preparative HPLC. A C18 column with a gradient of water and acetonitrile or methanol is commonly used for the final purification of such compounds.

Biological Activity of this compound

This compound exhibits potent biological activity against a range of pathogens, making it a subject of significant interest for drug development.

Table 2: In Vitro Bioactivity of this compound

| Target Organism | Assay | Activity (EC50/MIC) | Reference(s) |

| Plasmodium falciparum | Anti-plasmodial assay | 0.29 - 0.50 µM | [1][7][8] |

| Mycoplasma genitalium | Growth inhibition | 0.12 - 0.13 µM | [1][7][8] |

| Cryptosporidium parvum | Growth inhibition | 3.5 - 5.2 µM | [1][7][8] |

| Trichomonas vaginalis | Growth inhibition | 3.9 - 6.8 µM | [1][7][8] |

| Bacillus cereus | MIC | 0.44 µM | [9] |

| Eimeria tenella | Schizont formation | MEC = 0.02 µg/ml | [9] |

Experimental Protocols

Isolation of Trichocladium sp. from Soil

-

Sample Collection: Collect soil samples from the desired location.

-

Serial Dilution: Prepare a soil suspension by mixing 1 g of soil with 9 mL of sterile water. Perform a series of 10-fold dilutions.

-

Plating: Plate 100 µL of each dilution onto PDA plates supplemented with an antibacterial agent (e.g., chloramphenicol) to inhibit bacterial growth.

-

Incubation: Incubate the plates at 25°C and monitor for fungal growth.

-

Isolation and Purification: Isolate individual fungal colonies with morphology consistent with Trichocladium and subculture them onto fresh PDA plates to obtain pure cultures.

In Vitro Anti-plasmodial SYBR Green Assay

This protocol is adapted from standard methods for assessing the anti-malarial activity of natural products[5][6][10][11].

-

Parasite Culture: Culture chloroquine-sensitive or resistant strains of Plasmodium falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II.

-

Drug Preparation: Dissolve this compound in DMSO to prepare a stock solution. Prepare serial dilutions in culture medium.

-

Assay Setup: In a 96-well plate, add the parasite culture (1-2% parasitemia) to wells containing the different concentrations of this compound. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark.

-

Fluorescence Measurement: Measure fluorescence using a microplate reader to determine parasite growth inhibition and calculate the EC50 value.

Biosynthetic and Signaling Pathways

Proposed Biosynthesis of this compound

This compound is a polyketide, and its biosynthesis is proposed to proceed via the acetate-malonate pathway, which is common for fungal anthraquinones[12]. This pathway is initiated by a non-reducing polyketide synthase (NR-PKS). The formation of the xanthone-anthraquinone heterodimer likely involves a complex series of cyclizations, tailoring reactions, and a dimerization event.

Caption: Proposed biosynthetic pathway of this compound.

Affected Signaling Pathways in Plasmodium falciparum

Transcriptomic analysis of P. falciparum treated with this compound revealed significant changes in the expression of genes related to several key cellular processes, although a definitive molecular target has not yet been identified[3][10].

Caption: Cellular processes in P. falciparum affected by this compound.

Conclusion

Trichocladium sp. is a valuable source of the potent anti-infective agent, this compound. This guide provides a foundational framework for the identification, cultivation, and isolation of this important natural product. Further research is warranted to fully elucidate the biosynthetic pathway of this compound and to pinpoint its precise molecular targets. Such studies will be crucial for the future development of this compound as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Induction of cryptic metabolites of the endophytic fungus Trichocladium sp. through OSMAC and co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of cryptic metabolites of the endophytic fungus Trichocladium sp. through OSMAC and co-cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jugiones A–D: Antibacterial Xanthone–Anthraquinone Heterodimers from Australian Soil-Derived Penicillium shearii CMB-STF067 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physico-chemical Properties and Structure Elucidation of Xanthoquinodin A1

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Xanthoquinodin A1, a complex heterodimer natural product. It details the compound's physico-chemical characteristics and outlines the modern spectroscopic and analytical techniques employed for its complete structure elucidation.

Physico-chemical Properties of this compound

This compound is a yellow, amorphous solid first isolated from the culture broth of the fungus Humicola sp. FO-888. It belongs to a distinctive class of metabolites known as xanthone-anthraquinone heterodimers, which are characterized by the fusion of two different polyketide-derived monomers. The quantitative physico-chemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Yellow Powder / Amorphous Yellow Solid | [1] |

| Molecular Formula | C₃₁H₂₄O₁₁ | |

| Molecular Weight | 572.13 g/mol | |

| Solubility | Soluble in Methanol (MeOH) and Chloroform (CHCl₃); Insoluble in Water (H₂O) | |

| Optical Rotation | [α]²⁵_D_ +112 (c 0.1, MeOH) | [1] |

| Electronic Circular Dichroism (ECD) | λ_max_ (Δε) in MeOH: 208 (−24.2), 225 (−18.3), 284 (+12.5), 323 (−2.0), 355 (+1.6) | [1] |

Structure Elucidation of this compound

The definitive structure of this compound, including its complex stereochemistry, was determined through a combination of advanced spectroscopic techniques. This process involves establishing the planar structure (connectivity of atoms) and then defining the absolute configuration of its stereocenters. The general workflow for this process is outlined below.

The molecular formula of this compound was established using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This technique provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition.

Experimental Protocol: HRESIMS

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent, typically methanol.

-

Infusion: The sample is introduced into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

-

Ionization: A high voltage is applied to the sample solution as it is nebulized, creating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy (typically <5 ppm).

-

Data Analysis: The measured accurate mass is used in a formula calculator, along with isotopic pattern analysis, to determine the most probable molecular formula, which for this compound was found to be C₃₁H₂₄O₁₁.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity of atoms in a molecule. A suite of 1D (¹H, ¹³C) and 2D NMR experiments are employed to piece together the molecular framework.[1][2]

-

¹H NMR: Identifies the number and types of protons in the molecule, their chemical environment, and their coupling relationships (J-coupling) with neighboring protons.

-

¹³C NMR: Determines the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within spin systems.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems and piecing together the entire carbon skeleton.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is crucial for determining relative stereochemistry.[3][4]

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz or higher). A standard set of experiments is run, including ¹H, ¹³C, COSY, HSQC, and HMBC.[1]

-

Data Processing and Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). By systematically analyzing the correlations in the 2D spectra, the connections between all atoms in the molecule are established, revealing the xanthone and anthraquinone moieties and their linkage.

While NMR can establish the relative arrangement of atoms, determining the absolute configuration (the exact 3D spatial arrangement) of chiral centers requires chiroptical methods like Electronic Circular Dichroism (ECD) spectroscopy.

Experimental Protocol: ECD Spectroscopy

-

Measurement: The experimental ECD spectrum of this compound is recorded in a suitable solvent (e.g., methanol).[1]

-

Computational Modeling: The 3D structures of possible stereoisomers of the molecule are generated in silico. Quantum mechanical calculations (specifically, time-dependent density functional theory, or TDDFT) are used to predict the theoretical ECD spectrum for each possible isomer.[1]

-

Comparison: The experimental ECD spectrum is compared with the calculated spectra. The absolute configuration of this compound is assigned by identifying the theoretical spectrum that best matches the experimental one.[1][3] This method confirmed the specific stereochemistry at its multiple chiral centers.

Chemical Structure of this compound

The culmination of these analytical techniques revealed the complete structure of this compound, a heterodimer where an octaketide-derived xanthone and an anthraquinone monomer are connected in an "end-to-body" fashion.

References

Xanthoquinodin A1: A Technical Guide to a Potent Xanthone-Anthraquinone Heterodimer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthoquinodin A1 is a fungus-derived natural product belonging to the distinctive class of xanthone-anthraquinone heterodimers.[1] These metabolites are characterized by a unique fusion of xanthone and anthraquinone moieties, biosynthetically linked in an "end-to-body" fashion.[2] Isolated from fungal species such as Humicola and Trichocladium, this compound has emerged as a molecule of significant interest due to its potent, broad-spectrum anti-infective properties.[1] It demonstrates notable activity against a range of human pathogens, including parasites like Plasmodium falciparum and Toxoplasma gondii, with a mechanism of action that appears distinct from current therapies, as evidenced by the inability to generate resistant parasite lines.[3][4] This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, biological activities, and the experimental protocols used in its investigation.

Introduction: The Xanthone-Anthraquinone Heterodimer Class

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds.[5] Among these, the xanthone-anthraquinone heterodimers are a fascinating and relatively underexplored family of natural products.[2] These molecules are formed through a complex biosynthetic pathway, merging octaketide-derived xanthone and anthraquinone monomers. This unique structural combination results in a rigid, three-dimensional architecture that is believed to be key to their biological function.[2] Members of this class have demonstrated a wide array of activities, including anticoccidial, antimicrobial, and cytotoxic effects.[1][6] this compound stands out within this class for its potent, broad-spectrum activity and promising therapeutic profile.[1]

Physicochemical Properties and Structure of this compound

This compound is a yellow, amorphous solid that is soluble in methanol and chloroform but insoluble in water. Its molecular structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Electronic Circular Dichroism (ECD).[1]

| Property | Value | Reference |

| Molecular Formula | C₃₁H₂₄O₁₁ | |

| Molecular Weight | 572.5 g/mol | |

| Appearance | Yellow Powder | |

| Solubility | Soluble in Methanol, Chloroform; Insoluble in Water | |

| Producing Organisms | Humicola sp., Trichocladium sp. | [1] |

Biological Activity

This compound exhibits a remarkable range of biological activities, particularly against parasitic protozoa. Its potency is often in the sub-micromolar range, and critically, it shows a high selectivity index with low toxicity to human cells.[1][7]

Anti-Infective Activity

The compound has demonstrated potent inhibitory effects against a phylogenetically diverse panel of human pathogens.[1]

| Target Organism | Strain | Assay Value (EC₅₀/IC₅₀/MEC) | Reference |

| Plasmodium falciparum | Dd2 | 0.29 µM (EC₅₀) | [1][7] |

| Plasmodium berghei | (Liver Stage) | 1.27 µM (EC₅₀) | [3] |

| Toxoplasma gondii | RH88 Tachyzoites | 0.12 µM (EC₅₀) | [3] |

| Mycoplasma genitalium | - | 0.13 µM (EC₅₀) | [1][7] |

| Cryptosporidium parvum | - | 5.2 µM (EC₅₀) | [1][7] |

| Trichomonas vaginalis | - | 3.9 µM (EC₅₀) | [1][7] |

| Eimeria tenella | Monensin-resistant | 0.035 µM (MEC) | [6] |

| Bacillus cereus | - | 0.44 µM (MIC) | [8] |

Cytotoxic Activity

This compound displays moderate cytotoxicity against various cancer cell lines but, importantly, shows significantly lower toxicity against non-cancerous human cell lines, indicating a favorable therapeutic window.[1][6]

| Cell Line | Cell Type | Assay Value (IC₅₀/EC₅₀) | Reference |

| HepG2 | Human Liver Carcinoma | > 25 µM (EC₅₀) | [1][7] |

| BHK-21 | Baby Hamster Kidney | 3.50 µM | [6] |

| HL-60 | Human Promyelocytic Leukemia | 6.22 µM (IC₅₀) | [6] |

| SMMC-7721 | Human Hepatocellular Carcinoma | 8.00 µM (IC₅₀) | [6] |

| A-549 | Human Lung Carcinoma | 3.33 µM (IC₅₀) | [6] |

| MCF-7 | Human Breast Adenocarcinoma | 14.16 µM (IC₅₀) | [6] |

| SW480 | Human Colon Adenocarcinoma | 28.82 µM (IC₅₀) | [6] |

Mechanism of Action

The precise molecular target of this compound remains to be elucidated; however, its mechanism of action is clearly potent and distinct.[3] A key finding is the inability to generate drug-resistant P. falciparum or T. gondii in vitro, a highly desirable trait for an antimalarial lead that suggests a complex or multifaceted mode of action.[3][4]

In Plasmodium falciparum, the compound has a moderately fast-killing profile, inducing parasite death after approximately 12 hours of exposure.[3][9] Inhibition of parasite growth occurs prior to the process of multinucleation (schizogony).[3] Further investigation using transcriptomics (RNA-Seq) on treated parasites revealed that this compound exposure leads to significant changes in transcripts related to essential cellular processes, including RNA trafficking, chromosome segregation, and phospholipid regulation.[3][10] Notably, this compound does not exhibit cross-resistance with known antimalarial drug targets such as PfPI4K or DHODH, reinforcing its novel mechanism.[3][9]

Experimental Protocols

Isolation and Purification

This compound is a secondary metabolite produced by fungal fermentation. A general workflow for its isolation from a producing strain like Humicola sp. FO-888 involves the following steps:

-

Fermentation: Culturing of the producing fungal strain in a suitable liquid broth medium.

-

Solvent Extraction: Extraction of the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate) to capture the secondary metabolites.[8]

-

Bioactivity-Guided Fractionation: The crude extract is subjected to preliminary separation techniques (e.g., column chromatography over silica gel). Fractions are tested for biological activity (e.g., antiplasmodial activity) to guide further purification.[1]

-

High-Performance Liquid Chromatography (HPLC): Active fractions are purified to homogeneity using preparative or semi-preparative HPLC, often with a reverse-phase column (e.g., C18), to yield pure this compound.[8]

Antimalarial Blood Stage Assay (P. falciparum)

The potency of this compound against the blood stages of P. falciparum is commonly determined using a SYBR Green I-based fluorescence assay, which measures parasite DNA content as an indicator of growth.

References

- 1. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Real-time quantitative PCR with SYBR Green I detection for estimating copy numbers of nine drug resistance candidate genes in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity and cytotoxicity of xanthoquinodin analogs from the fungus Cytospora eugeniae BCC42696 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthoquinodins, new anticoccidial agents produced by Humicola sp. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 10. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of Xanthoquinodin A1 Against Human Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of Xanthoquinodin A1, a fungal-derived natural product, against a range of human pathogens. This compound has demonstrated promising broad-spectrum activity, making it a compound of significant interest for further drug development. This document summarizes the available quantitative data, details the experimental protocols used in these initial screenings, and provides visual representations of the experimental workflow and the compound's observed effects on pathogen cellular processes.

Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities of this compound against various human pathogens and its cytotoxic effects on human cell lines.

Table 1: Anti-parasitic and Anti-bacterial Activity of this compound

| Pathogen Species | Strain | Assay Type | Activity Metric | Value (µM) | Citation |

| Plasmodium falciparum | Dd2 | Growth Inhibition | EC₅₀ | 0.29 | [1] |

| Plasmodium berghei | - | Liver Stage Inhibition | EC₅₀ | 1.27 | [2] |

| Toxoplasma gondii | RH88 tachyzoites | Growth Inhibition | EC₅₀ | 0.12 | [2] |

| Cryptosporidium parvum | - | Growth Inhibition | EC₅₀ | 5.2 | [1][3][4] |

| Trichomonas vaginalis | - | Growth Inhibition | EC₅₀ | 3.9 | [1][3][4] |

| Mycoplasma genitalium | - | Growth Inhibition | EC₅₀ | 0.13 | [1][3][4] |

| Bacillus cereus | - | Broth Microdilution | MIC | 1.56 (µg/mL) | [5] |

| Bacillus subtilis | - | Paper Disc Method | - | Active at 1 mg/mL | [6] |

| Micrococcus luteus | - | Paper Disc Method | - | Active at 1 mg/mL | [6] |

| Staphylococcus aureus | - | Paper Disc Method | - | Active at 1 mg/mL | [6] |

Table 2: Cytotoxicity of this compound against Human Cell Lines

| Cell Line | Cell Type | Assay Type | Activity Metric | Value (µM) | Citation |

| HepG2 | Human Liver Carcinoma | Cytotoxicity | EC₅₀ | > 25 | [1][3][4] |

| HL-60 | Human Promyelocytic Leukemia | Cytotoxicity | IC₅₀ | 6.22 | [6] |

| SMMC-7721 | Human Hepatocellular Carcinoma | Cytotoxicity | IC₅₀ | 8.00 | [6] |

| A-549 | Human Lung Carcinoma | Cytotoxicity | IC₅₀ | 3.33 | [6] |

| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity | IC₅₀ | 14.16 | [6] |

| SW480 | Human Colon Adenocarcinoma | Cytotoxicity | IC₅₀ | 28.82 | [6] |

| Vero | Monkey Kidney Epithelial (non-cancerous) | Cytotoxicity | - | - | [5] |

| BHK-21 | Baby Hamster Kidney (non-cancerous) | Cytotoxicity | Minimum Effective Concentration | 3.50 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial screening of this compound.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Bacterial Culture: A pure, overnight culture of the test bacterium (e.g., Bacillus cereus) grown in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB).

-

Media: Sterile MHB.

-

Equipment: 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer.

b. Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.

-

Incubate the culture at the optimal temperature (e.g., 37°C) until it reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of Test Compound:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the row. Discard 100 µL from the last well containing the compound. This creates a range of decreasing concentrations of this compound.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and to a positive control well (containing only MHB and bacteria).

-

Include a negative control well with 200 µL of MHB only (no bacteria or compound).

-

Seal the plate and incubate at the optimal temperature for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible bacterial growth.

-

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Procedure:

-

Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Spot-inoculate the aliquots onto a fresh, sterile agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at the optimal temperature for 24-48 hours.

-

After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, cell viability and cytotoxicity of a compound.

a. Preparation of Materials:

-

Cell Culture: A healthy, exponentially growing culture of the target human cell line (e.g., HepG2).

-

Test Compound: this compound stock solution.

-

Reagents: MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Equipment: 96-well cell culture plates, incubator with 5% CO₂, microplate reader.

b. Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include control wells with cells treated with vehicle (e.g., DMSO) and wells with medium only (no cells) for background measurement.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial biological screening of this compound.

References

- 1. In Vitro Susceptibility of Cryptosporidium parvum to Plant Antiparasitic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. iddo.org [iddo.org]

- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

An In-Depth Technical Guide to the Biosynthesis of Xanthoquinodin A1 in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoquinodin A1, a complex heterodimeric polyketide with significant anti-infective and antiplasmodial properties, represents a promising scaffold for drug development. This technical guide provides a comprehensive overview of the current understanding and investigative methodologies for elucidating its biosynthetic pathway in fungi. While the complete pathway is yet to be fully characterized, this document synthesizes available genomic data, knowledge of related biosynthetic systems, and established experimental protocols to propose a putative pathway and guide future research. This guide is intended for researchers and professionals in natural product biosynthesis, mycology, and drug discovery.

Introduction

This compound is a member of the xanthone-anthraquinone heterodimer class of fungal secondary metabolites.[1][2][3] These complex natural products are biosynthesized through the polyketide pathway.[4][5][6] The unique scaffold of this compound, formed by the fusion of a xanthone and an anthraquinone moiety, is responsible for its notable biological activities, including potent efficacy against a range of human pathogens.[1][3] Understanding the intricate enzymatic machinery responsible for its production is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches.

This guide will delve into the proposed biosynthetic pathway of this compound, drawing on genomic information from known producing organisms, particularly Chaetomium globosum. It will also provide detailed experimental protocols for key techniques required to investigate and verify the proposed pathway.

Known Producers of this compound

Several fungal species have been identified as producers of this compound and its analogues. The most well-documented of these include:

-

Chaetomium globosum : A cosmopolitan fungus for which a complete genome sequence is available, revealing a rich repertoire of secondary metabolite biosynthetic gene clusters.[7][8]

-

Humicola sp. : Various species of this genus are known to produce xanthoquinodins.

-

Trichocladium sp. : Strains of this fungus have also been shown to produce this compound.[1]

The availability of the Chaetomium globosum genome makes it a primary model organism for investigating the genetic basis of this compound biosynthesis.[7]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the convergence of two separate polyketide pathways, one leading to an anthraquinone monomer and the other to a xanthone monomer, followed by an enzymatic dimerization.

Monomer Biosynthesis: The Polyketide Pathway

Both the anthraquinone and xanthone cores are believed to originate from octaketide precursors, synthesized by Type I iterative Polyketide Synthases (PKSs).[4][5][6] A typical fungal non-reducing PKS (NR-PKS) would catalyze the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain. This poly-β-keto chain then undergoes a series of cyclization and aromatization reactions to yield the respective aromatic cores.

Key Enzymes in Monomer Formation:

-

Non-Reducing Polyketide Synthase (NR-PKS): Responsible for the assembly of the octaketide backbone.

-

Product Template (PT) Domain: Within the PKS, this domain guides the correct folding and cyclization of the polyketide chain.

-

Thioesterase (TE) or Claisen-like Cyclase (CLC) Domain: Catalyzes the release of the cyclized product from the PKS.

-

Tailoring Enzymes: A suite of enzymes, including oxidoreductases, methyltransferases, and hydroxylases, that modify the initial polyketide scaffold to produce the final monomer structures.

Dimerization

The crucial step in this compound biosynthesis is the heterodimerization of the xanthone and anthraquinone monomers. The exact enzymatic mechanism for this coupling is currently unknown but is likely catalyzed by a specific tailoring enzyme encoded within the biosynthetic gene cluster. Oxidative enzymes such as laccases or cytochrome P450 monooxygenases are potential candidates for this transformation.

A proposed, though unconfirmed, biosynthetic pathway is depicted below:

Identification of the Biosynthetic Gene Cluster in Chaetomium globosum

The genome of Chaetomium globosum contains 28 putative PKS gene clusters.[8] Identifying the specific cluster responsible for this compound biosynthesis requires a combination of bioinformatic analysis and experimental validation.

Bioinformatic Approach:

-

Annotation of PKS Genes: Analyze the domain architecture of the 28 PKS genes to identify non-reducing PKSs (NR-PKSs) characteristic of fungal aromatic polyketide biosynthesis.

-

Gene Cluster Analysis: Examine the genes flanking the candidate PKSs for the presence of tailoring enzymes typically found in anthraquinone and xanthone biosynthesis, such as oxidoreductases, methyltransferases, and transcription factors.

-

Comparative Genomics: Compare the candidate gene clusters with known BGCs for other fungal heterodimeric polyketides to identify conserved gene arrangements or homologous enzymes.

An experimental workflow for identifying the BGC is outlined below:

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the biosynthesis of this compound, such as enzyme kinetics, gene expression levels under different culture conditions, and precursor feeding efficiencies. The following table provides a template for organizing such data as it becomes available through future research.

| Parameter | Value | Units | Experimental Condition | Reference |

| Enzyme Kinetics | ||||

| Km of PKS for Acetyl-CoA | TBD | µM | in vitro assay | |

| Km of PKS for Malonyl-CoA | TBD | µM | in vitro assay | |

| kcat of Dimerization Enzyme | TBD | s⁻¹ | in vitro assay | |

| Gene Expression | ||||

| Relative expression of PKS A | TBD | Fold change | High vs. Low Production | |

| Relative expression of PKS X | TBD | Fold change | High vs. Low Production | |

| Relative expression of Dimerase | TBD | Fold change | High vs. Low Production | |

| Metabolite Production | ||||

| This compound Titer | TBD | mg/L | Optimized Culture | |

| Precursor Incorporation Rate | TBD | % | ¹³C-Acetate Feeding |

TBD: To Be Determined

Experimental Protocols

This section provides detailed methodologies for key experiments essential for elucidating the this compound biosynthetic pathway.

Fungal Culture and Metabolite Extraction

Objective: To cultivate a this compound-producing fungus and extract the secondary metabolites for analysis.

Materials:

-

Chaetomium globosum strain

-

Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

-

Ethyl acetate

-

Rotary evaporator

-

LC-MS system

Protocol:

-

Inoculate C. globosum onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation.

-

Aseptically transfer agar plugs of the mycelium into flasks containing PDB.

-

Incubate the liquid cultures at 25-28°C with shaking (150-200 rpm) for 14-21 days.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness using a rotary evaporator.

-

Redissolve the crude extract in methanol for LC-MS analysis.

Gene Knockout using CRISPR/Cas9 in Chaetomium globosum

Objective: To create a targeted deletion of a candidate gene in the putative this compound BGC.

Materials:

-

C. globosum protoplasts

-

Cas9 expression vector (with a selectable marker, e.g., hygromycin resistance)

-

sgRNA expression vector

-

Homologous recombination donor DNA fragments (flanking the target gene)

-

PEG-calcium chloride solution for transformation

Protocol:

-

Protoplast Preparation: Grow C. globosum in PDB and treat the mycelium with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and driselase) to generate protoplasts.

-

Vector Construction:

-

Clone the Cas9 gene into a fungal expression vector.

-

Design and clone a specific sgRNA targeting the gene of interest into a separate vector or the same Cas9 vector.

-

Amplify ~1 kb upstream and downstream flanking regions of the target gene to serve as homologous recombination arms.

-

-

Transformation:

-

Co-transform the Cas9/sgRNA vector and the donor DNA into the prepared protoplasts using a PEG-mediated transformation protocol.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

-

Isolate individual transformants and screen for the desired gene deletion by PCR using primers flanking the target gene.

-

-

Metabolite Analysis: Cultivate the confirmed knockout mutants and analyze their metabolite profiles by LC-MS to check for the absence of this compound.

Heterologous Expression in Aspergillus oryzae

Objective: To express the candidate this compound BGC in a heterologous host to confirm its function.

Materials:

-

Aspergillus oryzae host strain

-

Fungal expression vectors

-

The identified candidate BGC from C. globosum

-

Protoplast transformation reagents for A. oryzae

Protocol:

-

Gene Cloning: Clone the entire candidate BGC, including the PKS genes and tailoring enzymes, into one or more fungal expression vectors. This may require techniques such as Gibson assembly or yeast-based recombination for large gene clusters.

-

Host Transformation: Transform the expression vectors into protoplasts of A. oryzae.

-

Selection and Cultivation: Select for successful transformants on appropriate selection media.

-

Metabolite Analysis: Cultivate the recombinant A. oryzae strains and analyze their culture extracts by LC-MS and NMR to detect the production of this compound or its biosynthetic intermediates.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating example of fungal metabolic diversity. While the precise genetic and enzymatic details are still under investigation, the availability of genomic data for producing organisms like Chaetomium globosum provides a clear roadmap for its elucidation. The proposed pathway and experimental protocols outlined in this guide offer a framework for researchers to systematically unravel this complex biosynthetic puzzle.

Future research should focus on:

-

Systematic functional analysis of the 28 PKS gene clusters in Chaetomium globosum to pinpoint the this compound BGC.

-

In vitro characterization of the individual enzymes in the pathway to understand their specific catalytic functions, particularly the novel dimerization step.

-

Investigation of the regulatory networks that control the expression of the this compound BGC to enable metabolic engineering for enhanced production.

The successful elucidation of this pathway will not only expand our fundamental knowledge of fungal natural product biosynthesis but also pave the way for the sustainable production and diversification of this promising class of bioactive molecules.

References

- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Xanthone-Anthraquinone Heterodimers from an Unidentified Fungus of the Order Hypocreales (MSX 17022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens [mdpi.com]

- 7. Chaetomium globosum Genome Project | Broad Institute [broadinstitute.org]

- 8. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Assessment of Xanthoquinodin A1 on Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary cytotoxic assessment of Xanthoquinodin A1, a natural product derived from fungi. Xanthoquinodins are a unique class of heterodimers, combining xanthone and anthraquinone moieties, which have been isolated from fungal species such as Humicola and Trichocladium.[1] This guide consolidates available data on the cytotoxic effects of this compound against various human cell lines, details relevant experimental methodologies, and illustrates associated biological pathways and workflows.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancerous and non-cancerous cell lines. The data, presented as half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), are summarized below.

Table 1: Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| HL-60 | Human Promyelocytic Leukemia | 6.22 | Cisplatin | 1.86 |

| SMMC-7721 | Human Hepatocellular Carcinoma | 8.00 | Cisplatin | 6.13 |

| A-549 | Human Lung Carcinoma | 3.33 | Cisplatin | 7.27 |

| MCF-7 | Human Breast Adenocarcinoma | 14.16 | Cisplatin | 15.27 |

| SW480 | Human Colon Adenocarcinoma | 28.82 | Cisplatin | 16.23 |

| Data sourced from a study testing the cytotoxic activity of various xanthoquinodins. |

Table 2: Cytotoxicity (EC50) of this compound against a Non-Cancerous Human Cell Line

| Cell Line | Cell Type | EC50 (µM) | Notes |

| HepG2 | Human Liver Carcinoma | > 25 | No significant cytotoxicity was detected at the highest concentration tested.[1] |

| This result indicates a degree of selectivity, as this compound shows significantly lower toxicity to HepG2 cells compared to the cancer cell lines listed in Table 1.[1] |

Experimental Protocols

The following sections detail standardized protocols for assessing the cytotoxicity of a compound like this compound in vitro. The most common method cited for such preliminary assessments is the MTT assay.

Cell Lines and Culture Conditions

-

Cell Lines:

-

A-549 (Human Lung Carcinoma)

-

MCF-7 (Human Breast Adenocarcinoma)

-

HL-60 (Human Promyelocytic Leukemia)

-

SMMC-7721 (Human Hepatocellular Carcinoma)

-

SW480 (Human Colon Adenocarcinoma)

-

HepG2 (Human Liver Carcinoma)

-

-

Culture Medium: Maintain cell lines in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

-

Incubation: Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.[2][3]

Preparation of this compound

-

Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[2]

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[2]

-

Storage: Store the stock solution at -20°C.[2]

-

Working Solutions: Immediately before use, prepare working concentrations by performing serial dilutions of the stock solution in the appropriate complete cell culture medium. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <1%).[2][4]

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[4]

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C to allow for cell attachment.[3][5]

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[2][3]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2][3]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[3]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[3]

-

Solubilization: Carefully remove the medium containing MTT without disturbing the crystals. Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[2][3]

-

Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps of the MTT cytotoxicity assay, from cell preparation to data analysis.

References

A Technical Guide to the Natural Diversity of Xanthoquinodin Analogs in Fungal Isolates

For Researchers, Scientists, and Drug Development Professionals

Xanthoquinodins are a unique class of fungal secondary metabolites characterized by their heterodimeric structure, which consists of a xanthone and an anthraquinone moiety. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, anticoccidial, and cytotoxic effects. This guide provides a comprehensive overview of the natural diversity of xanthoquinodin analogs, methodologies for their study, and their potential as therapeutic agents.

Diversity and Biological Activity of Xanthoquinodin Analogs

Xanthoquinodins are produced by various fungal species, with new analogs continually being discovered. These compounds exhibit a remarkable diversity in their chemical structures, which in turn leads to a broad spectrum of biological activities.

Table 1: Selected Xanthoquinodin Analogs, Their Fungal Sources, and Biological Activities

| Analog | Producing Fungus | Reported Biological Activity | Reference |

| Xanthoquinodin A1 | Humicola sp. FO-888, Trichocladium sp. | Anticoccidial, Broad-spectrum anti-infective (inhibits M. genitalium, C. parvum, T. vaginalis, P. falciparum) | [1][2][3] |

| Xanthoquinodin A2 | Humicola sp. FO-888, Trichocladium sp. | Anticoccidial, Broad-spectrum anti-infective (inhibits M. genitalium, C. parvum, T. vaginalis, P. falciparum) | [1][2][3] |

| Xanthoquinodin A3 | Humicola sp. FO-888 | Anticoccidial | [1] |

| Xanthoquinodin B1 | Humicola sp. FO-888 | Anticoccidial | [1] |

| Xanthoquinodin B2 | Humicola sp. FO-888 | Anticoccidial | [1] |

| Xanthoquinodin B3 | Humicola sp. FO-888 | Anticoccidial (inhibits Eimeria tenella) | [4] |

| Xanthoquinodins A6, B4, B5 | Cytospora eugeniae BCC42696 | Antimalarial (P. falciparum), Antibacterial (Bacillus cereus), Cytotoxic | [5] |

| Xanthoquinodin NPDG A1-A5, B1 | Trichocladium sp. | Inhibitory effects against M. genitalium, P. falciparum, C. parvum, and T. vaginalis | [2][3] |

Table 2: Quantitative Biological Activity Data for Selected Xanthoquinodin Analogs

| Analog | Target Organism/Cell Line | Activity (EC₅₀/IC₅₀/MIC) | Reference |

| This compound | Mycoplasma genitalium | EC₅₀: 0.13 μM | [2][3] |

| Cryptosporidium parvum | EC₅₀: 5.2 μM | [2][3] | |

| Trichomonas vaginalis | EC₅₀: 3.9 μM | [2][3] | |

| Plasmodium falciparum | EC₅₀: 0.29 μM | [2][3] | |

| Xanthoquinodin A2 | Mycoplasma genitalium | EC₅₀: 0.12 μM | [2][3] |

| Cryptosporidium parvum | EC₅₀: 3.5 μM | [2][3] | |

| Trichomonas vaginalis | EC₅₀: 6.8 μM | [2][3] | |

| Plasmodium falciparum | EC₅₀: 0.50 μM | [2][3] | |

| Xanthoquinodins A6, B4, B5 | Plasmodium falciparum (K1 strain) | IC₅₀: 0.52-0.92 μM | [5] |

| Bacillus cereus | MIC: 1.56 μg/mL | [5] | |

| Xanthoquinodin A6 | Curvularia lunata | MIC: 3.13 μg/mL | [5] |

| Xanthoquinodin B3 | Eimeria tenella | > 0.035 μM (inhibits schizont formation) | [4] |

Biosynthesis of Xanthoquinodins

The biosynthesis of xanthoquinodins involves the dimerization of two distinct polyketide-derived monomers: a xanthone and an anthraquinone.[4] The core structure of anthraquinones in fungi is synthesized by a non-reducing polyketide synthase (nrPKS).[6] While the complete biosynthetic pathways for all analogs are not fully elucidated, the general pathway involves the formation of these monomers followed by their linkage.

Caption: Generalized biosynthetic pathway of xanthoquinodins.

Experimental Protocols

The study of xanthoquinodin analogs involves a series of well-defined experimental procedures, from the cultivation of the producing fungi to the final characterization and biological testing of the isolated compounds.

-

Cultivation: The producing fungal strain (e.g., Humicola sp., Trichocladium sp.) is cultivated in a suitable fermentation broth to encourage the production of secondary metabolites.[1][2]

-

Solvent Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to separate the crude mixture of compounds from the aqueous medium.[1]

-

Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract containing the xanthoquinodin analogs.

A multi-step chromatographic process is typically employed to isolate individual xanthoquinodin analogs from the crude extract.

Caption: General workflow for the isolation and purification of xanthoquinodins.

The precise chemical structure of each isolated analog is determined using a combination of spectroscopic and spectrometric techniques.[2][5][7]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[2][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule.[2][5][7]

-

Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) data can be used to determine the absolute configuration of chiral centers.[2][7]

The biological activities of the purified xanthoquinodin analogs are evaluated using various in vitro assays.

-

Antimicrobial Assays: The minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi is determined using methods like broth microdilution.[5]

-

Antiparasitic Assays: The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) is determined against parasites such as Plasmodium falciparum, Cryptosporidium parvum, and Trichomonas vaginalis.[2][3]

-

Cytotoxicity Assays: The cytotoxic effects of the compounds on various cancer cell lines and non-cancerous cells are evaluated to determine their therapeutic index.[5]

Logical Relationships and Structural Diversity

The structural diversity among xanthoquinodin analogs arises from variations in the substitution patterns on the xanthone and anthraquinone cores, as well as differences in their stereochemistry. This diversity is crucial for the varied biological activities observed.

Caption: Logical relationship between core structure, modifications, and activity.

Conclusion and Future Perspectives

The xanthoquinodins represent a promising class of natural products with significant potential for the development of new anti-infective and anticancer agents. Their structural diversity, potent biological activities, and novel mechanisms of action make them attractive lead compounds for drug discovery programs. Future research should focus on the discovery of new analogs from diverse fungal sources, the complete elucidation of their biosynthetic pathways to enable synthetic biology approaches for analog generation, and in-depth studies into their mechanisms of action to identify their cellular targets.

References

- 1. Xanthoquinodins, new anticoccidial agents produced by Humicola sp. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. malariaworld.org [malariaworld.org]

- 4. Xanthoquinodin B3, a new anticoccidial agent produced by Humicola sp. FO-888 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity and cytotoxicity of xanthoquinodin analogs from the fungus Cytospora eugeniae BCC42696 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification and Analysis of Xanthoquinodin A1 by HPLC

Introduction

Xanthoquinodin A1 is a complex natural product belonging to the class of xanthone-anthraquinone heterodimers. These compounds are often produced as secondary metabolites by various fungal species.[1][2] this compound has garnered significant interest within the scientific community due to its potential as a broad-spectrum anti-infective agent, demonstrating inhibitory effects against a range of human pathogens.[1][2][3] The purification and subsequent analysis of this compound are critical steps for its characterization, biological evaluation, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique that can be effectively employed for both the purification and quantitative analysis of this complex molecule.[4][5][6][7][8][9][10][11]

These application notes provide detailed protocols for the semi-preparative purification of this compound from a fungal extract and a proposed robust analytical HPLC method for its quantitative determination.

Part 1: Semi-Preparative Purification of this compound

This protocol is based on the successful isolation of this compound from a fungal extract of Trichocladium sp.[1]

Objective: To isolate this compound from a crude fungal extract using semi-preparative HPLC.

Experimental Workflow for Purification

Caption: Workflow for the purification of this compound.

Materials and Equipment

-

HPLC System: A semi-preparative HPLC system equipped with binary pumps, a photodiode array (PDA) detector, and a fraction collector. A Waters 1525 binary pump system with a Waters 2998 PDA detector is a suitable example.[1]

-

Columns:

-

Solvents: HPLC grade acetonitrile (MeCN) and water (H₂O).

-

Sample: Pre-fractionated fungal extract containing this compound.

Protocol

-

Sample Preparation:

-

Dissolve the pre-fractionated extract in a suitable solvent, such as methanol or a mixture of the initial mobile phase, to a concentration of approximately 1-5 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

HPLC Conditions:

-

The purification of this compound and related compounds has been achieved using isocratic elution.[1] The specific conditions will depend on the complexity of the subfraction being purified.

-

Below are examples of conditions used for isolating this compound and its analogs:

-

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Gemini 5 µm C18 (250 x 10 mm) | Gemini 5 µm C18 (250 x 10 mm) | Gemini 5 µm F5 (250 x 10 mm) |

| Mobile Phase | Isocratic MeCN:H₂O (50:50) | Isocratic MeCN:H₂O (80:20) | Isocratic MeCN:H₂O (60:40) |

| Flow Rate | 4 mL/min | 4 mL/min | 4 mL/min |

| Detection | Photodiode Array (PDA) | Photodiode Array (PDA) | Photodiode Array (PDA) |

| Injection Volume | Dependent on sample concentration and system capacity | Dependent on sample concentration and system capacity | Dependent on sample concentration and system capacity |

-

Fraction Collection:

-

Monitor the chromatogram in real-time.

-

Collect the peak corresponding to the retention time of this compound. The retention time will vary depending on the specific isocratic conditions used. For example, in one reported purification, a compound structurally similar to this compound (designated as compound 7) had a retention time of 20 minutes under specific F5 column conditions.[1]

-

It is crucial to perform analytical HPLC runs to determine the retention time of the target compound before scaling up to semi-preparative purification.

-

-

Post-Purification Processing:

-

Combine the collected fractions containing the pure compound.

-

Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound as a solid.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Quantitative Data from a Representative Purification

The following table summarizes the retention times of this compound (designated as compound 7 in the source) and other related compounds isolated from Trichocladium sp. under specific semi-preparative HPLC conditions.[1]

| Compound | Column | Mobile Phase (MeCN:H₂O) | Flow Rate (mL/min) | Retention Time (tᵣ) (min) |

| Xanthoquinodin NPDG A4 | C18 | 50:50 | 4 | 8 |

| Xanthoquinodin NPDG A2 | C18 | 50:50 | 4 | 9 |

| Xanthoquinodin NPDG A5 | C18 | 50:50 | 4 | 15 |

| Xanthoquinodin NPDG A1 | C18 | 50:50 | 4 | 17 |

| Xanthoquinodin NPDG A3 | C18 | 60:40 | 4 | 18 |

| Xanthoquinodin NPDG B1 | C18 | 55:45 | 4 | 16 |

| This compound (7) | F5 | 60:40 | 4 | 20 |

| Xanthoquinodin A2 (8) | C18 | 80:20 | 4 | 12 |

Part 2: Analytical HPLC Method for the Analysis of this compound

This section outlines a proposed protocol for the development and validation of an analytical HPLC method for the quantification of this compound. This method is based on common practices for the analysis of related anthraquinone compounds.[4][5][12]

Objective: To develop a sensitive, specific, and reproducible analytical HPLC method for the quantitative determination of this compound in various samples.

Experimental Workflow for Analysis

Caption: Workflow for the analytical determination of this compound.

Proposed Analytical HPLC Method

| Parameter | Proposed Condition | Rationale/Justification |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 columns are widely used for the separation of anthraquinones and related compounds due to their hydrophobic stationary phase.[4][5] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is proposed to ensure good separation of this compound from other components in a complex matrix. Formic acid helps to improve peak shape and ionization for potential MS detection. |

| Gradient Program | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions | A gradient allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC that provides good separation efficiency and reasonable run times. |

| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | Photodiode Array (PDA) detection, monitoring at 254 nm, 284 nm, and 355 nm | This compound is a yellow solid, indicating it has chromophores that absorb in the UV-Vis region. The specific wavelengths can be optimized based on the UV spectrum of the pure compound.[1] |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Method Validation